Sigma-2 Receptor Affinity: Quantitative Baseline for Target Engagement Studies
BPTA demonstrates measurable binding affinity for the sigma-2 receptor (σ₂R/TMEM97) with a Ki of 90 nM measured in rat PC12 cell membranes, as curated in the ChEMBL database (CHEMBL1698776) and deposited in BindingDB (BDBM50604967) [1]. This value provides a quantitative baseline absent from most benzofuran-piperidine-acetamide analogs, which lack publicly reported sigma receptor binding data.
| Evidence Dimension | Binding affinity (Ki) for sigma-2 receptor (σ₂R/TMEM97) |
|---|---|
| Target Compound Data | Ki = 90 nM (rat PC12 cells) |
| Comparator Or Baseline | Closest analogs (4-fluorophenyl, 2-chloro-6-fluorophenyl, cyclopentylthio, benzylthio variants): no sigma receptor Ki data publicly available |
| Quantified Difference | Only compound in this analog series with a publicly reported sigma-2 receptor Ki; comparator data absent |
| Conditions | Radioligand displacement assay; rat pheochromocytoma PC12 cell membranes; data curated in ChEMBL and BindingDB [1] |
Why This Matters
For researchers studying sigma-2 receptor pharmacology, BPTA is the only benzofuran-piperidine-acetamide analog with a defined Ki, enabling quantitative experimental design where analog selection would require de novo characterization.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Affinity Data Ki = 90 nM for sigma-2 receptor in rat PC12 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 (accessed 2026-04-28). View Source
